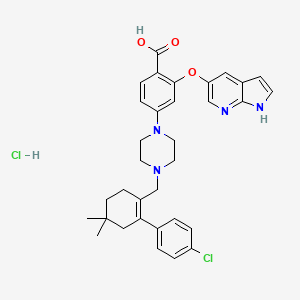

VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity)

Description

VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity): is a chemical compound that serves as an impurity in the synthesis of Venetoclax. Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of certain types of chronic lymphocytic leukemia and small lymphocytic lymphoma . VNL5 is significant in the pharmaceutical industry due to its role in the quality control and characterization of Venetoclax.

Properties

Molecular Formula |

C33H36Cl2N4O3 |

|---|---|

Molecular Weight |

607.6 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid;hydrochloride |

InChI |

InChI=1S/C33H35ClN4O3.ClH/c1-33(2)11-9-24(29(19-33)22-3-5-25(34)6-4-22)21-37-13-15-38(16-14-37)26-7-8-28(32(39)40)30(18-26)41-27-17-23-10-12-35-31(23)36-20-27;/h3-8,10,12,17-18,20H,9,11,13-16,19,21H2,1-2H3,(H,35,36)(H,39,40);1H |

InChI Key |

PNKFIARLPOQXDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)O)OC5=CN=C6C(=C5)C=CN6)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: VNL5 is synthesized through a series of chemical reactions involving the starting materials 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide . The synthesis involves the following steps:

Reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide: This reaction forms the intermediate compound 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.

Further Reactions: The intermediate undergoes additional reactions to form the final compound, VNL5.

Industrial Production Methods: The industrial production of VNL5 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VNL5 undergoes various chemical reactions, including:

Oxidation: VNL5 can be oxidized to form different oxidative impurities.

Reduction: Reduction reactions can modify the nitro group in VNL5.

Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) in dichloromethane.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst can be used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidative impurities such as venetoclax N-oxide and venetoclax hydroxylamine impurity.

Reduction Products: Reduced forms of VNL5 with modified nitro groups.

Substitution Products: Substituted derivatives of VNL5 with different functional groups.

Scientific Research Applications

Chemistry: VNL5 is used in the study of chemical reactions and mechanisms, particularly in the context of impurity profiling and degradation studies of Venetoclax .

Biology: In biological research, VNL5 helps in understanding the metabolic pathways and biotransformation of Venetoclax. It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .

Medicine: VNL5 plays a crucial role in the quality control of Venetoclax, ensuring the safety and efficacy of the drug used in treating chronic lymphocytic leukemia and small lymphocytic lymphoma .

Industry: In the pharmaceutical industry, VNL5 is used as a reference standard for the characterization and quality assessment of Venetoclax. It is also involved in the development of manufacturing processes for Venetoclax .

Mechanism of Action

Molecular Targets and Pathways: VNL5, as an impurity of Venetoclax, does not have a direct mechanism of action. Venetoclax itself targets the BCL-2 protein, inhibiting its function and promoting apoptosis in cancer cells . The presence of VNL5 and other impurities can affect the overall efficacy and safety profile of Venetoclax, making their identification and control crucial in pharmaceutical development .

Comparison with Similar Compounds

Venetoclax N-oxide: An oxidative impurity formed during the degradation of Venetoclax.

Venetoclax Hydroxylamine Impurity: Another oxidative impurity formed through the Meisenheimer rearrangement of Venetoclax N-oxide.

Other Impurities: Various other impurities can be formed during the synthesis and degradation of Venetoclax, each with unique chemical structures and properties.

Uniqueness of VNL5: VNL5 is unique due to its specific chemical structure and the role it plays in the synthesis and quality control of Venetoclax. Its identification and characterization are essential for ensuring the purity and efficacy of Venetoclax in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.